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Compound Name: Chmfl-flt3-122

Cat. No.: B606659 Get Quote

An In-depth Technical Guide on the Structure-Activity Relationship of CHMFL-FLT3-122

Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of

AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3)

receptor, most commonly internal tandem duplication (ITD) mutations.[1][2][3] These mutations

lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth

and survival, and are associated with a poor prognosis.[4] This has established FLT3 as a

critical therapeutic target for AML. CHMFL-FLT3-122 is a potent and selective small-molecule

inhibitor of FLT3 kinase, designed to treat FLT3-ITD positive AML.[1][2] This document provides

a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and

preclinical efficacy.

Core Compound Profile: CHMFL-FLT3-122
CHMFL-FLT3-122, chemically known as (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, was developed

through a structure-guided drug design approach starting from the Bruton's tyrosine kinase

(BTK) inhibitor Ibrutinib (PCI-32765), which was found to possess off-target FLT3 inhibitory

activity.[1][2] The development aimed to enhance potency against FLT3 while improving

selectivity, particularly against c-KIT, to avoid myelosuppression, a common toxicity associated

with dual FLT3/c-KIT inhibitors.[1][3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b606659?utm_src=pdf-interest
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26630553/
https://www.researchgate.net/publication/285584998_Discovery_of_R-1-3-4-Amino-3-4-phenoxyphenyl-1H-pyrazolo34-dpyrimidin-1-ylpiperidin-1-yl-2-dimethylaminoethanone_CHMFL-FLT3-122_as_a_Potent_and_Orally_Available_FLT3_Kinase_Inhibitor_for_FLT3-ITD_Posi
https://english.cas.cn/print_2019/index.shtml?docurl=https://english.cas.cn/newsroom/archive/research_archive/rp2016/201607/t20160715_165766.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC4472331/
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26630553/
https://www.researchgate.net/publication/285584998_Discovery_of_R-1-3-4-Amino-3-4-phenoxyphenyl-1H-pyrazolo34-dpyrimidin-1-ylpiperidin-1-yl-2-dimethylaminoethanone_CHMFL-FLT3-122_as_a_Potent_and_Orally_Available_FLT3_Kinase_Inhibitor_for_FLT3-ITD_Posi
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://www.benchchem.com/product/b606659?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26630553/
https://www.researchgate.net/publication/285584998_Discovery_of_R-1-3-4-Amino-3-4-phenoxyphenyl-1H-pyrazolo34-dpyrimidin-1-ylpiperidin-1-yl-2-dimethylaminoethanone_CHMFL-FLT3-122_as_a_Potent_and_Orally_Available_FLT3_Kinase_Inhibitor_for_FLT3-ITD_Posi
https://pubmed.ncbi.nlm.nih.gov/26630553/
https://english.cas.cn/print_2019/index.shtml?docurl=https://english.cas.cn/newsroom/archive/research_archive/rp2016/201607/t20160715_165766.shtml
https://discovery.researcher.life/article/discovery-of-r134amino34phenoxyphenyl1hpyrazolo34dpyrimidin1ylpiperidin1yl2dimethylaminoethanone-chmflflt3122-as-a-potent-and-orally-available-flt3-kinase-inhibitor-for-flt3itd-positive-acute-myeloid-leukemia/a52b21bc35d335d099151e6859c54c82
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The inhibitory activity and selectivity of CHMFL-FLT3-122 have been quantified through various

biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition
Kinase Target IC50 (nM) Source(s)

FLT3 40 [1][2][6]

BTK 421 [6][7][8]

c-KIT 559 [6][7][8]

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor

required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Proliferation Inhibition (AML Cell Lines)
Cell Line Genotype GI50 (nM) Source(s)

MV4-11 FLT3-ITD 22 [1][2][7][8]

MOLM-13 FLT3-ITD 21 [1][2][8]

MOLM-14 FLT3-ITD 42 [1][2][8]

GI50: The half maximal growth inhibition concentration, indicating the concentration of the

compound required to inhibit cell proliferation by 50%.

Table 3: Cellular Selectivity (Isogenic BaF3 Cells)
Target GI50 (nM)

Selectivity Ratio (c-
KIT/FLT3)

Source(s)

FLT3 11
\multirow{2}{*}{170-

fold}
[1][2][5]

c-KIT 1900 [1][2][5]
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Table 4: In Vivo Pharmacokinetics
Parameter Value Source(s)

Oral Bioavailability 30% [1][2]

Mechanism of Action
CHMFL-FLT3-122 exerts its anti-leukemic effects by directly inhibiting the kinase activity of

FLT3. In cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to

the activation of downstream pro-survival and proliferative signaling pathways, including

STAT5, RAS/MEK/ERK, and PI3K/AKT.[4][7] By binding to the ATP-binding pocket of FLT3,

CHMFL-FLT3-122 blocks its auto-phosphorylation and subsequent signal transduction.[7] This

inhibition of downstream signaling leads to cell cycle arrest in the G0/G1 phase and ultimately

induces apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][6][7]
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Structural Modifications

Starting Point:
Ibrutinib (PCI-32765)

(BTK inhibitor with FLT3 activity)

Replace Michael acceptor
(Reduces BTK affinity)

Step 1

Goal:
Potent & Selective FLT3 Inhibitor

(High FLT3 activity, Low c-KIT/BTK)

Introduce Piperidine linker
(Improves kinase interaction)

Step 2

Add Phenoxyphenyl group
(Enhances FLT3 potency)

Step 3

Optimize Piperidine substitution
(Fine-tunes potency & properties)

Step 4

CHMFL-FLT3-122
(Compound 18)

Achieves
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In Vitro Evaluation In Vivo Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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